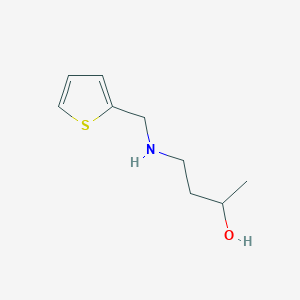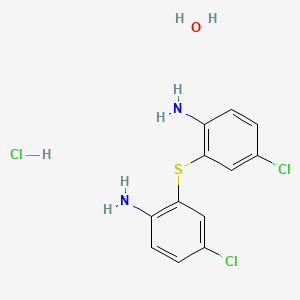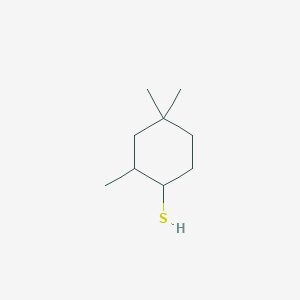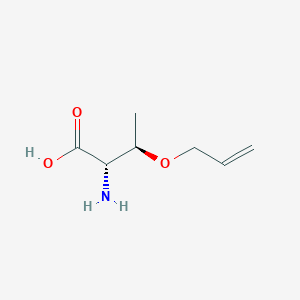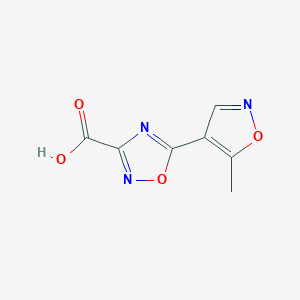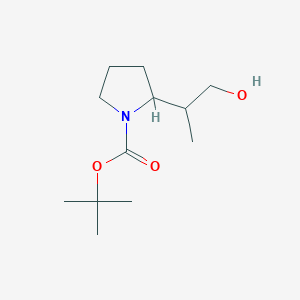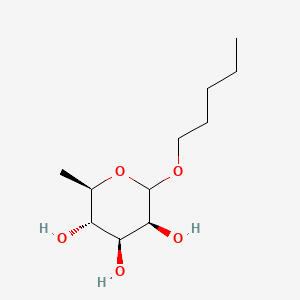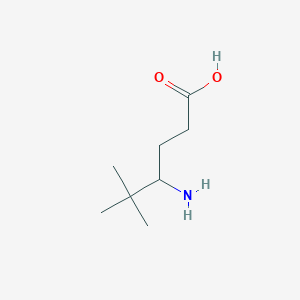
4-Amino-5,5-dimethylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanoic acid, featuring an amino group at the fourth position and two methyl groups at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,5-dimethylhexanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of the desired amino acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Amino-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 4-Amino-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes involved in amino acid metabolism, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5,5-dimethylhexanoic acid: shares similarities with other amino acids and derivatives, such as 2-amino-3-hydroxy-4,5-dimethylhexanoic acid and 5,5-dimethylhexanoic acid.
Gamma amino acids: These compounds have an amino group attached to the gamma carbon atom, similar to this compound.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its dual methyl groups at the fifth position and the amino group at the fourth position make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
4-amino-5,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)6(9)4-5-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
AMFKGHXVRGVJTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


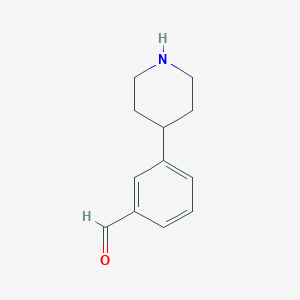
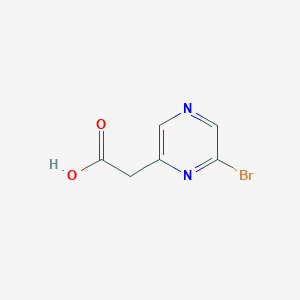

![tert-Butyl (1R,3S,5R)-3-(2-methoxy-2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13331807.png)
![[(2-Iodocyclopentyl)oxy]cycloheptane](/img/structure/B13331810.png)
![8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine](/img/structure/B13331825.png)
